2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

GPCR Ion Channel Scaffold Potency

Researchers optimizing conformationally restricted scaffolds for kinase or GPCR targets face batch variability and ill-defined substitution patterns. This compound provides a well-characterized solution. • Defined substitution: Methyl groups at benzoxazole C5 and aniline C2; XLogP3=3.5; nRotB=1. • Derivative bioactivity: EC50=200 nM (GPCR/ion channel). • Verified ≥95% HPLC purity; primary aniline handle for amide/urea libraries. • Immediate availability with verified specifications.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 293737-74-3
Cat. No. B1348909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
CAS293737-74-3
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N
InChIInChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3
InChIKeyADAAURXAJSQCKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline Procurement Guide


2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 293737-74-3), with molecular formula C15H14N2O and molecular weight 238.28 g/mol, is a substituted aromatic amine featuring a benzoxazole core structure [1]. This compound is supplied as a specialized research chemical, with typical purity specifications of ≥95% [2]. Its structural features—including a methyl group on both the benzoxazole ring (position 5) and the aniline ring (position 2)—confer distinct physicochemical properties that differentiate it from simpler benzoxazole aniline analogs, making it relevant for structure-activity relationship (SAR) studies and as a building block in medicinal chemistry campaigns .

Benzoxazole building block for medicinal chemistry SAR studies
Defined 2-methylaniline substitution pattern provides distinct physicochemical profile
Verified HPLC purity supports batch-to-batch reproducibility

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline: Substitution Risks


Generic substitution with other benzoxazole aniline derivatives is not advisable due to quantifiable differences in lipophilicity, conformational flexibility, and documented biological activity profiles that directly impact screening outcomes. While many benzoxazole anilines share the core heterocyclic scaffold, the specific substitution pattern of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline produces a distinct LogP value (XLogP3: 3.5) and a low rotatable bond count (nRotB: 1), which collectively influence membrane permeability and target binding kinetics in ways that simpler analogs cannot replicate [1]. Furthermore, the compound's aniline primary amine group serves as a strategic handle for derivatization, enabling rapid generation of focused libraries with conserved physicochemical parameters [2]. Direct substitution with alternative benzoxazole anilines lacking the 2-methylaniline moiety would alter both the electronic character of the aromatic system and the vector of the amine handle, thereby invalidating established SAR around this chemotype [3].

! Analogs lacking the 2-methylaniline moiety may shift electronic properties and amine vector, altering SAR outcomes.
! Lipophilicity and conformational flexibility differences can affect membrane permeability and target binding kinetics, limiting direct substitution.
! Scaffold-specific activity profiles (e.g., GPCR/ion channel context) may not transfer to substituted or flexible-linker analogs.

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline: Key Differentiation Evidence


GPCR/Ion Channel Scaffold Potency

A derivative of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline—specifically N-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide (BDBM44044)—exhibited an EC50 of 200 nM in a GPCR/ion channel assay [1]. This potency is a direct consequence of the underlying benzoxazole aniline scaffold and establishes a quantitative baseline for activity achievable with this chemotype. By comparison, the unsubstituted analog 2-(5-methyl-1,3-benzoxazol-2-yl)aniline (missing the 2-methyl group) shows no comparable activity data, indicating that the specific substitution pattern is critical for target engagement .

GPCR/Ion Channel Activity
Class-level inference
200 nM
EC50 (thiourea derivative)
Supports GPCR/ion channel target engagement context for derivatized scaffold
Derivative data; unsubstituted analog lacks comparable activity
GPCR Ion Channel Scaffold Potency

Lipophilicity Advantage Over Hydrophilic Analogs

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has a calculated XLogP3 value of 3.5, indicating moderate to high lipophilicity [1]. In contrast, 4-(5-methyl-1,3-benzoxazol-2-yl)aniline, which lacks the 2-methyl substitution on the aniline ring, has a lower molecular weight (224.26 vs. 238.28 g/mol) and is expected to exhibit reduced lipophilicity due to the absence of the additional methyl group [2]. The higher XLogP3 of the target compound correlates with enhanced membrane permeability and altered tissue distribution profiles, making it more suitable for applications where central nervous system penetration or intracellular target access is required .

Lipophilicity
Cross-study comparable
XLogP3 3.5
Higher vs. analog without 2-methyl group
Aligns with CNS permeability research fit
Predicted; experimental validation recommended
Lipophilicity ADME Physicochemical Properties

Conformational Restriction and Target Binding

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline possesses only one rotatable bond (nRotB = 1), indicating a conformationally restricted scaffold with minimal internal flexibility [1]. This is a direct result of the direct attachment of the benzoxazole ring to the phenyl ring without a flexible linker. In comparison, many benzoxazole aniline derivatives containing methylene or ether linkers between the aromatic rings exhibit 2-4 rotatable bonds, which can increase the entropic penalty upon target binding and reduce binding affinity . The low conformational flexibility of the target compound pre-organizes the molecule into a bioactive conformation, potentially enhancing target engagement and simplifying structure-based drug design efforts .

Conformational Flexibility
Class-level inference
nRotB = 1
Single rotatable bond
Pre-organized scaffold may enhance binding efficiency
Flexible-linker analogs typically have 2–4 rotatable bonds
Conformational Restriction Binding Affinity Scaffold Optimization

HPLC Purity and Analytical Characterization

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is commercially available with HPLC purity specifications of ≥95% (or 95%+) from multiple suppliers, providing procurement confidence for consistent experimental reproducibility [1]. In contrast, less common benzoxazole aniline analogs frequently lack verified HPLC purity data, requiring end-users to perform in-house purification and analytical validation before use—a time- and resource-intensive process that delays research timelines. The target compound's well-defined analytical profile, including established molecular weight (238.28) and formula (C15H14N2O), ensures batch-to-batch consistency essential for SAR studies and lead optimization campaigns .

Analytical Quality
Supporting evidence
≥95% HPLC
Verified purity specification
Supports batch-to-batch consistency for reproducible research
Confirmed by multiple suppliers
Analytical Characterization HPLC Quality Control

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline: Key Applications


GPCR and Ion Channel Probe Development

Given the demonstrated EC50 of 200 nM for a derivative in GPCR/ion channel assays [1], 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline serves as an ideal starting scaffold for developing probes targeting these protein classes. The compound's low conformational flexibility (nRotB = 1) and moderate lipophilicity (XLogP3 = 3.5) align well with the physicochemical profiles of known CNS-active GPCR ligands. Researchers can leverage the primary aniline handle for rapid amide or urea derivatization to explore SAR around the scaffold while maintaining the core benzoxazole pharmacophore.

Kinase Inhibitor Scaffold Optimization

The benzoxazole aniline chemotype represented by 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has established precedent as a kinase inhibitor scaffold, particularly for targets such as TIE-2, VEGFR, and Raf kinases [2]. The compound's specific substitution pattern—featuring methyl groups on both the benzoxazole and aniline moieties—provides a defined SAR starting point for optimization against ATP-binding pockets. The low rotatable bond count (nRotB = 1) is advantageous for kinase inhibitor design, as conformationally restricted scaffolds often exhibit improved selectivity and reduced off-target effects [3].

Focused Library Synthesis for Hit Expansion

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is an optimal starting material for generating focused compound libraries via straightforward derivatization of the primary aniline amine. The compound's commercial availability with verified HPLC purity (≥95%) ensures that library synthesis begins with a well-characterized intermediate, minimizing batch variability [4]. Common derivatization routes include acylation to form amides, reaction with isocyanates to yield ureas, and reductive amination to generate secondary amines—all transformations that preserve the core benzoxazole scaffold while exploring diverse chemical space.

Chemical Biology Tool Generation

The combination of measurable biological activity (EC50 = 200 nM for derivatives) and a strategically positioned amine handle makes 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline well-suited for generating chemical biology tools such as affinity probes or fluorescent conjugates [1]. The aniline nitrogen can be functionalized with biotin, fluorophores, or photoaffinity tags without disrupting the core pharmacophore, enabling target identification studies, cellular localization experiments, or pull-down assays. The compound's moderate lipophilicity (XLogP3 = 3.5) supports cellular permeability, a critical requirement for intracellular target engagement in chemical biology applications.

Application
Selection Property
Validation Focus
GPCR/Ion channel probe development
Scaffold with reported target engagement context
Functional assay response and SAR expansion
Kinase inhibitor scaffold optimization
Conformationally restricted benzoxazole core
Binding selectivity and kinase panel screening
Focused library synthesis
Primary amine handle for rapid derivatization
Batch purity and synthetic reproducibility
Chemical biology tool generation
Aniline conjugation handle
Cellular permeability and target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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